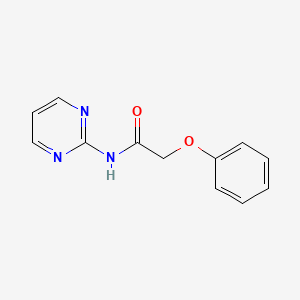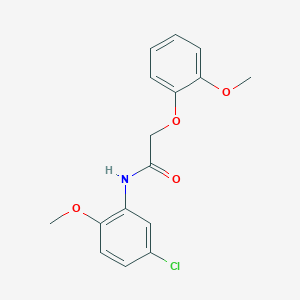![molecular formula C14H11F2N3O2 B5865751 2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5865751.png)
2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DFB belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Inhibition of HDACs by this compound can lead to changes in gene expression that result in the observed therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been shown to reduce collagen deposition and improve liver function in liver fibrosis models. This compound has also been shown to reduce inflammation and improve intestinal barrier function in inflammatory bowel disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide in laboratory experiments is its ability to inhibit the activity of HDACs, which can lead to changes in gene expression. This makes this compound a useful tool for studying the role of epigenetics in various disease models. However, one limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide research. One area of research could be to further investigate the mechanism of action of this compound. This could involve studying the effects of this compound on specific genes and pathways. Another area of research could be to investigate the potential use of this compound in combination with other therapeutic agents. This could involve studying the synergistic effects of this compound and other drugs in disease models. Finally, future research could focus on developing more potent and selective HDAC inhibitors based on the structure of this compound. This could lead to the development of more effective therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide involves the reaction of 2,4-difluoroaniline with phosgene to produce 2,4-difluorophenyl isocyanate, which is then reacted with 2-aminobenzamide to form this compound. The synthesis of this compound has been described in detail in various scientific publications and is considered to be a straightforward process.
Aplicaciones Científicas De Investigación
2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has been studied in various disease models, including cancer, liver fibrosis, and inflammatory bowel disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In liver fibrosis, this compound has been shown to reduce collagen deposition and improve liver function. In inflammatory bowel disease, this compound has been shown to reduce inflammation and improve intestinal barrier function.
Propiedades
IUPAC Name |
2-[(2,4-difluorophenyl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2/c15-8-5-6-12(10(16)7-8)19-14(21)18-11-4-2-1-3-9(11)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVYWLMLJCNKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5865673.png)
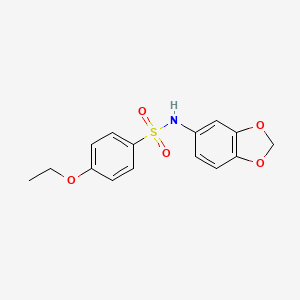
![methyl 3-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5865705.png)
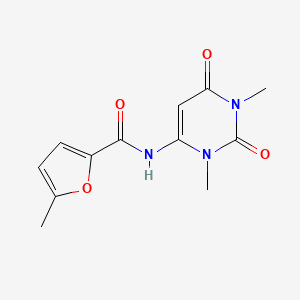
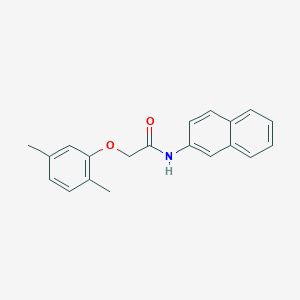
![4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5865716.png)
![4-[(dicyclohexylamino)carbonyl]benzoic acid](/img/structure/B5865725.png)

![4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5865747.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5865750.png)
![3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5865760.png)
